N,N'-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N'-dimethylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-dimethylethanediamide is a complex organic compound characterized by the presence of two 1,1-dioxidotetrahydrothiophen-3-yl groups attached to a dimethylethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-dimethylethanediamide typically involves the reaction of 1,1-dioxidotetrahydrothiophene with N,N’-dimethylethanediamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-dimethylethanediamide involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-dimethylethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone groups to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-dimethylethanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is employed in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-dimethylethanediamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3,5-dinitrobenzamide
- N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
Uniqueness
N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-dimethylethanediamide stands out due to its specific structural configuration, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C12H20N2O6S2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N,N'-bis(1,1-dioxothiolan-3-yl)-N,N'-dimethyloxamide |
InChI |
InChI=1S/C12H20N2O6S2/c1-13(9-3-5-21(17,18)7-9)11(15)12(16)14(2)10-4-6-22(19,20)8-10/h9-10H,3-8H2,1-2H3 |
InChI Key |
MWWGVRDHBBLBBI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C(=O)N(C)C2CCS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.